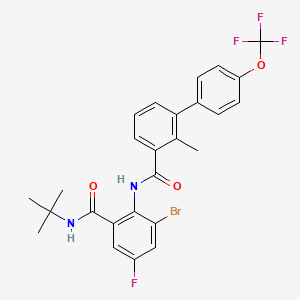
Antibacterial agent 157
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Structurally modifying known antibiotics: to circumvent bacterial resistance mechanisms.
Developing compounds: that inhibit the mechanism of antibiotic resistance.
Creating new antibacterial agents: with novel mechanisms of action.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced chemical reactors and purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Antibacterial agent 157 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 157 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial protein synthesis and potential as a therapeutic agent.
Medicine: Explored for its potential to treat bacterial infections and combat antibiotic resistance.
Industry: Utilized in the development of new antibacterial coatings and materials
Wirkmechanismus
The mechanism of action of antibacterial agent 157 involves targeting bacterial protein synthesis. It interferes with the function of ribosomes, preventing the translation of essential proteins required for bacterial growth and survival . This disruption leads to the inhibition of bacterial proliferation and ultimately the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 157 can be compared with other similar compounds, such as:
Beta-lactam antibiotics: These compounds inhibit bacterial cell wall synthesis.
Aminoglycosides: These drugs inhibit protein synthesis by binding to the bacterial ribosome.
Polymyxins: These natural polypeptide antibiotics disrupt bacterial cell membranes
What sets this compound apart is its unique mechanism of action, specifically targeting protein synthesis, which makes it a valuable addition to the arsenal of antibacterial agents.
Eigenschaften
Molekularformel |
C26H23BrF4N2O3 |
|---|---|
Molekulargewicht |
567.4 g/mol |
IUPAC-Name |
3-bromo-N-tert-butyl-5-fluoro-2-[[2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
RQWPIBRBEJNVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
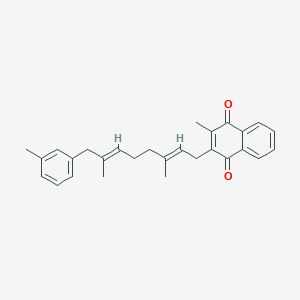

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
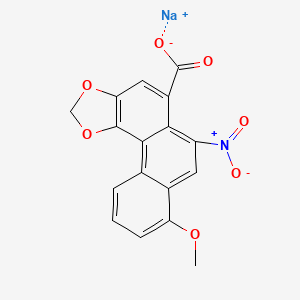

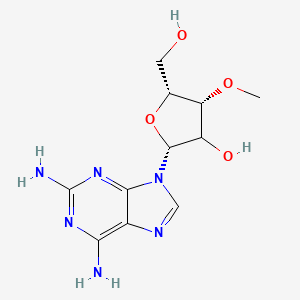
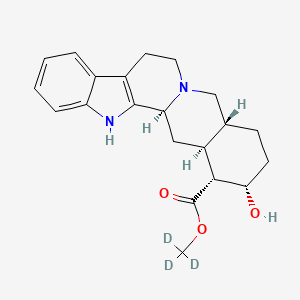
![[Lys3]-Bombesin](/img/structure/B12387792.png)
